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Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical

rationale for the combination therapy of Ivaltinostat (formerly CG-200745) and gemcitabine,

primarily for the treatment of pancreatic cancer. Detailed protocols for key experiments are

included to facilitate further research and development.

Introduction
Ivaltinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated

synergistic anti-tumor effects when combined with the nucleoside analog gemcitabine.[1][2]

Gemcitabine is a standard-of-care chemotherapy for several solid tumors, including pancreatic

cancer, but its efficacy is often limited by drug resistance.[1][3] The combination of Ivaltinostat

and gemcitabine aims to overcome this resistance and enhance therapeutic outcomes.

The primary mechanism of synergy involves Ivaltinostat-mediated HDAC inhibition, which leads

to a more open chromatin structure, allowing for the re-expression of silenced tumor

suppressor genes.[2] Additionally, Ivaltinostat has been shown to downregulate the expression

of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRP3 and

MRP4), which are responsible for pumping chemotherapeutic agents like gemcitabine out of

cancer cells.[1] This leads to increased intracellular accumulation and cytotoxicity of

gemcitabine.
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Data Presentation
In Vitro Efficacy: Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Ivaltinostat

in various pancreatic cancer cell lines, demonstrating its single-agent activity.

Cell Line Ivaltinostat (CG-200745) IC50 (µM)

BxPC3 2.4[4]

Cfpac-1 10.7[4]

HPAC 7.4[4]

Table 1: Single-agent activity of Ivaltinostat in pancreatic cancer cell lines.

Preclinical studies have demonstrated a synergistic effect when Ivaltinostat is combined with

gemcitabine. While specific IC50 values for the two-drug combination in pancreatic cancer are

not readily available in the public domain, studies on other cancer types, such as

cholangiocarcinoma, illustrate this principle.

Clinical Efficacy: Advanced Pancreatic Ductal
Adenocarcinoma (PDAC)
A phase I/II clinical trial evaluated the combination of Ivaltinostat, gemcitabine, and erlotinib in

patients with untreated locally advanced or metastatic pancreatic adenocarcinoma.[5][6] The

key findings are summarized below.

Parameter Value

Objective Response Rate (ORR) 25.0%[5][6]

Disease Control Rate (DCR) 93.8%[5][6]

Median Overall Survival (OS) 8.6 months[5][6]

Median Progression-Free Survival (PFS) 5.3 months[5][6]

Maximum Tolerated Dose (MTD) of Ivaltinostat 250 mg/m²[5][6]
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Table 2: Clinical trial results for Ivaltinostat in combination with gemcitabine and erlotinib in

advanced PDAC.[5][6]

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ivaltinostat and gemcitabine, alone and

in combination, on pancreatic cancer cell lines.

Materials:

Pancreatic cancer cell lines (e.g., BxPC-3, Cfpac-1, HPAC)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Ivaltinostat (formic salt)

Gemcitabine

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Microplate reader

Protocol:

Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells per well and allow

them to adhere overnight.

Prepare serial dilutions of Ivaltinostat and gemcitabine in complete growth medium.

Treat the cells with varying concentrations of Ivaltinostat, gemcitabine, or the combination of

both for 72 hours. Include a vehicle control (DMSO).

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 values.

Western Blot Analysis for Apoptosis Markers
This protocol is to assess the induction of apoptosis by the combination therapy through the

detection of key apoptotic proteins.

Materials:

Pancreatic cancer cells

Ivaltinostat and Gemcitabine

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-acetylated histone H3, anti-

beta-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Treat pancreatic cancer cells with Ivaltinostat, gemcitabine, or the combination at

predetermined concentrations for 24-48 hours.
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Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of the combination therapy in a

mouse xenograft model of pancreatic cancer.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Pancreatic cancer cells (e.g., BxPC-3)

Matrigel

Ivaltinostat and Gemcitabine

Calipers

Animal balance

Protocol:

Subcutaneously inject a suspension of pancreatic cancer cells and Matrigel into the flank of

the mice.

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment groups: vehicle control, Ivaltinostat alone, gemcitabine

alone, and the combination of Ivaltinostat and gemcitabine.
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Administer the drugs according to a predetermined schedule (e.g., Ivaltinostat

intraperitoneally daily, gemcitabine intraperitoneally twice weekly).

Measure tumor volume with calipers and monitor the body weight of the mice regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry).
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Caption: Proposed signaling pathway for Ivaltinostat and gemcitabine synergy.
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Caption: Experimental workflows for preclinical evaluation.
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Caption: Logical relationship of the combination therapy's mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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